molecular formula C11H14BNO4 B047465 4-(Morpholine-4-carbonyl)phenylboronic acid CAS No. 389621-84-5

4-(Morpholine-4-carbonyl)phenylboronic acid

Cat. No. B047465
M. Wt: 235.05 g/mol
InChI Key: KMNLIQJXZPBCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis
The synthesis of compounds involving morpholine and boronic acid functionalities, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, demonstrates the use of morpholine in creating compounds with potential biological activities. These syntheses often involve multi-step reactions, starting from basic morpholine and boronic acid derivatives, leading to complex structures with varied biological effects (Duan et al., 2014).

Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, highlights the importance of specific functional groups in determining the physical and chemical properties of these compounds. Crystallographic analysis often reveals detailed geometric arrangements that can influence the compound's reactivity and interaction with biological targets (A. Sporzyński et al., 2005).

Chemical Reactions and Properties
Compounds like 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showcase the diverse chemical reactions morpholine derivatives can undergo, including their potential for biological activity. These reactions are crucial for the development of compounds with specific desired properties, such as antibacterial or antioxidant activities (Mamatha S.V et al., 2019).

Physical Properties Analysis
The synthesis and characterization of morpholine derivatives often involve the analysis of their physical properties, such as solubility, melting point, and stability. These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry and material science (Taylor Chin et al., 2010).

Chemical Properties Analysis
Analyzing the chemical properties of morpholine derivatives, such as reactivity, pKa, and the ability to form specific interactions with biological molecules, is crucial. These properties are often determined through spectroscopic and computational methods, providing insights into the compound's potential uses and mechanisms of action (Sunil SeethaLekshmi et al., 2014).

Scientific Research Applications

  • Supramolecular Chemistry : Boronic acids like 4-(Morpholine-4-carbonyl)phenylboronic acid are used in designing supramolecular assemblies. They form O-HN hydrogen bonds with hetero N-atoms in structures like 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene (Pedireddi & Seethalekshmi, 2004).

  • Catalysis and Chemical Reactions : These compounds catalyze the hydrolysis of cellulose in water, forming water-soluble oligosaccharides. Morpholine-substituted phenylboronic acid derivatives are particularly effective in selectively forming glucose (Levi et al., 2016).

  • Antimicrobial Activity : Derivatives like 4-(phenylsulfonyl) morpholine exhibit antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. They are considered potential modulators of antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

  • Pharmaceutical Applications : Some morpholine derivatives have shown promising results as molluscicidal agents, suggesting their potential in pharmaceutical applications (Duan et al., 2014).

  • Inhibitors in Medicinal Chemistry : These compounds can also yield novel inhibitors of enzymes like acetylcholine esterase, critical for the development of certain types of drugs (Pettigrew et al., 2005).

  • Anti-Tuberculosis Activity : Some morpholine derivatives show remarkable activity against tuberculosis and superior anti-microbial activity, highlighting their potential in treating infectious diseases (Mamatha S.V et al., 2019).

  • Corrosion Inhibition : Morpholine derivatives like Thiomorpholin-4-ylmethyl-phosphonic acid are effective corrosion inhibitors for carbon steel in natural seawater, useful in materials science and engineering applications (Amar et al., 2008).

Safety And Hazards

While specific safety and hazard information for 4-(Morpholine-4-carbonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[4-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNLIQJXZPBCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378544
Record name [4-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholine-4-carbonyl)phenylboronic acid

CAS RN

389621-84-5
Record name (4-(Morpholine-4-carbonyl)phenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389621-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 389621-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride (27.8 mL, 2 M in THF, 55.6 mmol) was added to a solution of bis(2-dimethylaminoethyl)ether (10.5 mL, 55.6 mmol) in THF (230 mL) 15° C. After 20 minutes, (4-iodophenyl)-(morpholino)methanone (14.7 g, 46.4 mmol) was added and the reaction was removed from the cooling bath. After 1 hr, another 0.8 eq of isopropylmagnesium chloride was added. Trimethyl borate (10.6, 93 mmol) was added after 15 minutes, and after stirring 40 min, the reaction was quenched with 150 ml 1 N aqueous HCl. After stirring at room temperature for 2 hr, THF was removed on the rotary evaporator and the residue was extracted three times with EtOAc. The organic extracts were dried with Na2SO4. The solvent was removed and the residue was twice suspended in toluene and the solvent removed on the rotary evaporator. The resulting white solid was suspended in hexane and this was heated at reflux for 5 minutes. After cooling to room temperature, the white solid was collected by filtration and air-dried to afford 4-(morpholine-4-carbonyl)phenylboronic acid (8.7 g). MS (ESI) m/z 236.1 (M+H). 1H NMR (MeOD) δ ppm 7.78 (2H, d, J=7.30 Hz), 7.36 (2H, d, J=8.06 Hz), 3.72-3.41 (8H, m).
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
93 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 2
4-(Morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Morpholine-4-carbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Morpholine-4-carbonyl)phenylboronic acid

Citations

For This Compound
2
Citations
D González Cabrera, F Douelle, Y Younis… - Journal of Medicinal …, 2012 - ACS Publications
In an effort to address potential cardiotoxicity liabilities identified with earlier frontrunner compounds, a number of new 3,5-diaryl-2-aminopyridine derivatives were synthesized. Several …
Number of citations: 50 pubs.acs.org
MG Yang, TGM Dhar, Z Xiao, HY Xiao… - Journal of Medicinal …, 2015 - ACS Publications
An empirical approach to improve the microsomal stability and CYP inhibition profile of lead compounds 1a and 1b led to the identification of 5 (BMS-341) as a dissociated …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.